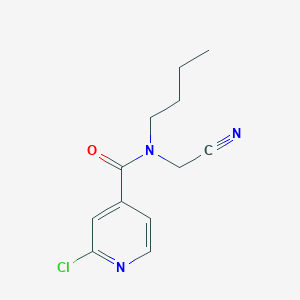![molecular formula C11H19BN2 B14303297 N-[Di(propan-2-yl)boranyl]pyridin-2-amine CAS No. 114502-05-5](/img/structure/B14303297.png)
N-[Di(propan-2-yl)boranyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Di(propan-2-yl)boranyl]pyridin-2-amine: is an organic compound that features a boron atom bonded to two isopropyl groups and a pyridin-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)boranyl]pyridin-2-amine typically involves the reaction of pyridin-2-amine with di(propan-2-yl)borane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
N-[Di(propan-2-yl)boranyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃) are used.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Alkyl or aryl-substituted derivatives.
科学的研究の応用
N-[Di(propan-2-yl)boranyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of N-[Di(propan-2-yl)boranyl]pyridin-2-amine involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming stable boronate esters or amine-boron complexes. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in medicinal chemistry and drug design.
類似化合物との比較
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a precursor to various organolithium reagents.
Triisopropylamine: A tertiary amine with similar steric properties.
Uniqueness
N-[Di(propan-2-yl)boranyl]pyridin-2-amine is unique due to the presence of both boron and pyridine moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with biomolecules, making it valuable in various scientific and industrial applications.
特性
| 114502-05-5 | |
分子式 |
C11H19BN2 |
分子量 |
190.10 g/mol |
IUPAC名 |
N-di(propan-2-yl)boranylpyridin-2-amine |
InChI |
InChI=1S/C11H19BN2/c1-9(2)12(10(3)4)14-11-7-5-6-8-13-11/h5-10H,1-4H3,(H,13,14) |
InChIキー |
LKBDKSKERUIKQQ-UHFFFAOYSA-N |
正規SMILES |
B(C(C)C)(C(C)C)NC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/no-structure.png)

arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

